molecular formula C14H20N2O2 B5769347 N-[3-(acetylamino)phenyl]-2-ethylbutanamide

N-[3-(acetylamino)phenyl]-2-ethylbutanamide

Cat. No. B5769347
M. Wt: 248.32 g/mol
InChI Key: LEBBIFCOKCXNDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-2-ethylbutanamide, also known as AEB071, is a synthetic compound that belongs to the class of protein kinase C (PKC) inhibitors. It was first synthesized in 2003 by scientists at Novartis Pharma AG in Switzerland. Since then, AEB071 has been extensively studied for its potential use in treating various diseases, including cancer, autoimmune disorders, and neurological disorders.

Mechanism of Action

N-[3-(acetylamino)phenyl]-2-ethylbutanamide works by inhibiting the activity of PKC enzymes, which play a key role in several cellular processes, including cell proliferation, differentiation, and survival. By inhibiting PKC activity, this compound can disrupt the signaling pathways that promote the growth and survival of cancer cells and the activation of T cells in autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, which leads to the death of cancer cells. In autoimmune disorders, this compound can inhibit the activation of T cells and the production of pro-inflammatory cytokines, which can reduce inflammation and tissue damage. In neurological disorders, this compound can improve cognitive function by enhancing synaptic plasticity and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(acetylamino)phenyl]-2-ethylbutanamide in lab experiments is its high specificity for PKC enzymes, which allows researchers to selectively target these enzymes without affecting other cellular processes. Another advantage is its low toxicity, which makes it a safer alternative to other PKC inhibitors. One limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-[3-(acetylamino)phenyl]-2-ethylbutanamide. One direction is to further investigate its potential use in treating various types of cancer, including those that are resistant to conventional chemotherapy. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to better understand the mechanisms underlying its effects in neurological disorders and to develop more effective formulations for its administration.

Synthesis Methods

The synthesis of N-[3-(acetylamino)phenyl]-2-ethylbutanamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3-nitroacetanilide with ethyl 2-bromobutyrate to form an intermediate compound. This intermediate is then reduced using palladium on carbon to yield the corresponding amine. The amine is then acetylated using acetic anhydride to form this compound.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-ethylbutanamide has been extensively studied for its potential use in treating various diseases. In cancer research, this compound has shown promising results in inhibiting the growth of several types of cancer cells, including breast cancer, prostate cancer, and leukemia. In autoimmune disorders, this compound has been shown to inhibit the activation of T cells, which play a key role in the development of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. In neurological disorders, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

properties

IUPAC Name

N-(3-acetamidophenyl)-2-ethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-4-11(5-2)14(18)16-13-8-6-7-12(9-13)15-10(3)17/h6-9,11H,4-5H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBBIFCOKCXNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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